molecular formula C8H8OS B13203082 4-Methyl-2-sulfanylbenzaldehyde CAS No. 294674-97-8

4-Methyl-2-sulfanylbenzaldehyde

Cat. No.: B13203082
CAS No.: 294674-97-8
M. Wt: 152.22 g/mol
InChI Key: IOBQGBDPPIJYTD-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H8OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a sulfanyl group at the second position. This compound is known for its distinctive odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-sulfanylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product. Another method involves the use of 4-methylbenzenesulfonyl chloride and sodium sulfide, followed by oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common. These methods allow for the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: 4-Methyl-2-sulfinylbenzaldehyde or 4-Methyl-2-sulfonylbenzaldehyde.

    Reduction: 4-Methyl-2-sulfanylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-Methyl-2-sulfanylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-Methyl-2-sulfanylbenzaldehyde exerts its effects involves interactions with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and protein function. The aldehyde group can participate in nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

    4-Methylbenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Sulfanylbenzaldehyde: Lacks the methyl group, which affects its physical and chemical properties.

    4-Methyl-2-sulfinylbenzaldehyde: An oxidized form of 4-Methyl-2-sulfanylbenzaldehyde with different reactivity.

Uniqueness: this compound is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical synthesis processes and research applications.

Properties

CAS No.

294674-97-8

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

4-methyl-2-sulfanylbenzaldehyde

InChI

InChI=1S/C8H8OS/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3

InChI Key

IOBQGBDPPIJYTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)S

Origin of Product

United States

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